1,2-Epoxytetradecane

Beschreibung

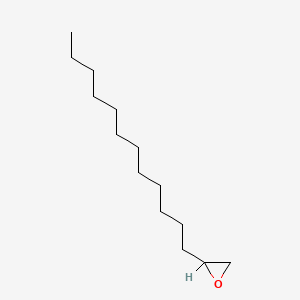

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-dodecyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15-14/h14H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHJQSFEAYDZGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O | |

| Record name | 1,2-EPOXYTETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20345 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025249 | |

| Record name | 1,2-Epoxytetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-epoxytetradecane is a clear colorless mobile liquid with an ether-like odor. (NTP, 1992), Liquid | |

| Record name | 1,2-EPOXYTETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20345 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxirane, 2-dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

203 to 205 °F at 0.4 mmHg (NTP, 1992) | |

| Record name | 1,2-EPOXYTETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20345 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 235 °F (NTP, 1992) | |

| Record name | 1,2-EPOXYTETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20345 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 1,2-EPOXYTETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20345 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.847 (NTP, 1992) - Less dense than water; will float | |

| Record name | 1,2-EPOXYTETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20345 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3234-28-4 | |

| Record name | 1,2-EPOXYTETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20345 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Epoxytetradecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3234-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxirane, 2-dodecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003234284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2-dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Epoxytetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

less than 68 °F (NTP, 1992) | |

| Record name | 1,2-EPOXYTETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20345 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Epoxytetradecane: Chemical Structure, Properties, and Applications in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Epoxytetradecane, a long-chain aliphatic epoxide, is a versatile chemical intermediate with significant applications in organic synthesis and the burgeoning field of drug delivery. Its strained three-membered oxirane ring imparts high reactivity, making it a valuable precursor for the synthesis of a diverse range of functionalized molecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of 1,2-Epoxytetradecane, with a particular focus on its role in the development of advanced drug delivery systems. Detailed experimental protocols for its synthesis, purification, and analysis are provided, alongside a summary of its toxicological profile.

Chemical Structure and Identification

1,2-Epoxytetradecane, also known as 1,2-tetradecylene oxide or 2-dodecyloxirane, is a simple epoxide with a fourteen-carbon aliphatic chain. The structure consists of a terminal epoxide ring attached to a dodecyl chain.

Chemical Structure:

-

Molecular Formula: C₁₄H₂₈O[1]

-

SMILES: CCCCCCCCCCCCC1CO1[1]

-

InChI Key: IOHJQSFEAYDZGF-UHFFFAOYSA-N[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-dodecyloxirane[1] |

| CAS Number | 3234-28-4[1] |

| PubChem CID | 18604[1] |

| EC Number | 221-781-6 |

| Synonyms | 1,2-Tetradecylene oxide, Dodecyloxirane, 1-Tetradecene oxide |

Physicochemical Properties

1,2-Epoxytetradecane is a clear, colorless mobile liquid with an ether-like odor.[1] It is insoluble in water but soluble in many organic solvents.

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Weight | 212.37 g/mol | [1] |

| Boiling Point | 95-96 °C at 0.4 mmHg | [2] |

| Melting Point | < 20 °C (68 °F) | [1] |

| Density | 0.845 g/mL at 25 °C | [2] |

| Flash Point | > 110 °C (> 230 °F) | [2] |

| Refractive Index | 1.4408 at 20 °C | |

| Water Solubility | < 1 mg/mL at 20 °C | [1] |

| XLogP3 | 6.3 | [1] |

Reactivity and Chemical Properties

The chemical behavior of 1,2-Epoxytetradecane is dominated by the high reactivity of the strained epoxide ring. This ring can be readily opened by a variety of nucleophiles, a reaction that can be catalyzed by either acid or base. This reactivity is the foundation of its utility in organic synthesis.

-

Nucleophilic Ring-Opening: The epoxide ring is susceptible to attack by nucleophiles such as amines, alcohols, thiols, and Grignard reagents, leading to the formation of 1,2-disubstituted tetradecane derivatives. This reaction is highly regioselective. Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon (C1). Under acidic conditions, the nucleophile attacks the more substituted carbon (C2) after protonation of the epoxide oxygen.

-

Polymerization: 1,2-Epoxytetradecane can undergo polymerization, especially in the presence of catalysts or upon heating. This reaction can be vigorous.[1]

-

Incompatibilities: It is incompatible with strong acids, caustics, and peroxides.[1]

Experimental Protocols

Synthesis of 1,2-Epoxytetradecane via Epoxidation of 1-Tetradecene

A common and reliable method for the synthesis of 1,2-Epoxytetradecane is the epoxidation of its corresponding alkene, 1-tetradecene, using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

-

1-Tetradecene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel, ice bath, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 1-tetradecene (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve m-CPBA (1.1-1.2 equivalents) in dichloromethane and add it to the addition funnel.

-

Add the m-CPBA solution dropwise to the stirred solution of 1-tetradecene over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite to destroy excess peroxy acid.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1,2-Epoxytetradecane.

Purification by Vacuum Distillation

The crude product can be purified by vacuum fractional distillation to remove unreacted starting material and other impurities.

Materials:

-

Crude 1,2-Epoxytetradecane

-

Vacuum distillation apparatus (distillation flask, fractionating column, condenser, receiving flask, vacuum pump, and manometer)

-

Heating mantle

Procedure:

-

Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed.

-

Transfer the crude 1,2-Epoxytetradecane to the distillation flask.

-

Slowly and carefully apply vacuum to the system.

-

Begin gentle heating of the distillation flask.

-

Collect the fraction that distills at the appropriate temperature and pressure for 1,2-Epoxytetradecane (e.g., 95-96 °C at 0.4 mmHg).[2]

Analytical Characterization

The purity and identity of the synthesized 1,2-Epoxytetradecane can be confirmed using various analytical techniques.

Table 3: Analytical Methods and Expected Results

| Method | Purpose | Expected Results |

| Gas Chromatography (GC) | Purity assessment | A single major peak corresponding to 1,2-Epoxytetradecane. |

| ¹H NMR (CDCl₃) | Structural confirmation | Characteristic signals for the epoxide protons (multiplets around 2.4-2.9 ppm), a triplet for the terminal methyl group (~0.88 ppm), and a broad multiplet for the methylene protons of the alkyl chain. |

| ¹³C NMR (CDCl₃) | Structural confirmation | Signals for the epoxide carbons (around 47 and 52 ppm) and the alkyl chain carbons. |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak (M⁺) at m/z 212 and a characteristic fragmentation pattern. |

| Infrared (IR) Spectroscopy | Functional group identification | Characteristic C-O-C stretching vibrations for the epoxide ring (around 1250, 915, and 835 cm⁻¹). |

Applications in Drug Development: A Key Component in Lipid Nanoparticles for siRNA Delivery

While 1,2-Epoxytetradecane does not typically exhibit direct biological activity in signaling pathways, its high reactivity makes it a crucial building block in the synthesis of more complex molecules with significant therapeutic applications. A prime example is its use in the creation of ionizable lipids, which are essential components of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics like small interfering RNA (siRNA) and messenger RNA (mRNA).[3][4]

The ring-opening of 1,2-Epoxytetradecane with polyamines is a key step in the synthesis of a library of ionizable lipids.[3] These lipids possess a protonatable amine head group and multiple hydrophobic tails derived from the epoxide. At acidic pH (within the endosome), the amine head group becomes protonated, facilitating the release of the encapsulated nucleic acid into the cytoplasm. The long alkyl chains, originating from 1,2-Epoxytetradecane, are critical for the overall lipophilicity and structural integrity of the LNP.

Safety and Handling

1,2-Epoxytetradecane is classified as a hazardous substance. It is known to cause skin irritation and is very toxic to aquatic life with long-lasting effects.[5]

Table 4: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

| H410 | Very toxic to aquatic life with long lasting effects. |

Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents.

Conclusion

1,2-Epoxytetradecane is a valuable and highly reactive chemical intermediate. Its well-defined chemical and physical properties, coupled with its straightforward synthesis, make it an important building block in organic chemistry. For researchers and professionals in drug development, its primary significance lies in its role as a precursor to ionizable lipids, which are fundamental components of lipid nanoparticle delivery systems. The ability to precisely engineer the hydrophobic tails of these lipids using 1,2-Epoxytetradecane and other long-chain epoxides is a key factor in optimizing the efficacy and safety of siRNA and mRNA-based therapeutics. A thorough understanding of its properties and safe handling procedures is essential for its effective and responsible use in research and development.

References

- 1. 1,2-Epoxytetradecane | C14H28O | CID 18604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Lipids and Lipid Derivatives for RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A two-step continuous flow synthesis of multi-tail ionizable lipids - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04692K [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

Synthesis of 1,2-Epoxytetradecane from 1-Tetradecene: A Technical Guide

Introduction

1,2-Epoxytetradecane, also known as 1,2-tetradecylene oxide, is a valuable epoxide intermediate in the synthesis of various fine chemicals. Its high reactivity, stemming from the strained three-membered ether ring, allows for facile ring-opening reactions, making it a key building block for producing surfactants, lubricants, plasticizers, and specialty polymers.[1] The primary route to this compound is through the epoxidation of the readily available alpha-olefin, 1-tetradecene.

This technical guide provides a comprehensive overview of the principal methods for the synthesis of 1,2-epoxytetradecane from 1-tetradecene. It details established experimental protocols, presents a comparative summary of quantitative data from various methods, and illustrates the reaction pathways and experimental workflows for researchers, scientists, and drug development professionals.

Comparative Analysis of Synthesis Methods

The choice of a synthetic strategy for the epoxidation of 1-tetradecene is governed by factors such as reaction efficiency, cost, safety, and environmental impact. The most common methods include classic epoxidation with peroxy acids, metal-catalyzed oxidations, and enzymatic conversions.

| Method | Catalyst/Reagent | Oxidant | Solvent | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | Selectivity (%) | Reference |

| Peroxy Acid Epoxidation | m-CPBA | - | Dichloromethane | 0 - RT | 2 - 4 | High | ~75% (typical) | High | [2][3] |

| Metal-Catalyzed Oxidation | Co-Porphyrin | O₂ | Ethanol | 60 | 6 | 85 | 82 | 96 | [4] |

| Metal-Catalyzed Oxidation | Mn-based complex | Peroxyacetic Acid | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [2] |

| Metal-Catalyzed Oxidation | Copper Oxide | O₂/Benzaldehyde | Acetonitrile | Not specified | Not specified | Not specified | Not specified | Not specified | [2] |

| Enzymatic Epoxidation | Fungal Peroxygenase (UPO) | H₂O₂ | Acetone/Buffer | RT | 24 | Variable | Variable | High | [5] |

| Chemo-enzymatic Epoxidation | Novozym 435 Lipase | H₂O₂ (in situ peracid) | Chloroform | 35 | 12 | High | 75-99 (general alkenes) | High | [6][7] |

Note: "RT" denotes room temperature. Data for m-CPBA and other metal-catalyzed methods are often generalized from similar alkenes, as specific quantitative data for 1-tetradecene can vary with precise conditions.

Core Synthesis Pathways & Workflows

The synthesis of 1,2-epoxytetradecane involves the conversion of the alkene's pi-bond into a C-O-C sigma-bonded ring.

A typical laboratory synthesis follows a standard workflow from reaction setup to the isolation of the purified epoxide.

Selecting the appropriate synthesis method depends on the specific requirements of the researcher, such as scale, cost, and environmental considerations.

References

- 1. cpchem.com [cpchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Natural Occurrence of Long-chain Alkyl Epoxides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain alkyl epoxides are a diverse class of naturally occurring lipids found across various biological kingdoms, from plants and insects to mammals. These compounds, characterized by a long hydrocarbon chain containing one or more epoxide rings, play crucial roles in a multitude of physiological processes. In plants, they are integral components of the protective cutin and suberin polymers. In insects, they function as cuticular components and vital signaling molecules, including sex pheromones. In mammals, epoxy fatty acids act as potent signaling molecules involved in inflammation, pain perception, and cardiovascular regulation. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, physiological roles, and analysis of long-chain alkyl epoxides. It includes quantitative data on their distribution, detailed experimental protocols for their study, and visualizations of key biological pathways.

Introduction to Long-chain Alkyl Epoxides

Long-chain alkyl epoxides are organic molecules featuring a hydrocarbon chain of typically 16 to 24 carbons with at least one three-membered cyclic ether, known as an epoxide or oxirane ring. Their presence in nature is widespread, and their biological functions are as varied as their structures. This guide focuses on the endogenous occurrence of these compounds, excluding synthetic epoxides.

Natural Occurrence and Physiological Roles

In Plants: Structural Integrity and Defense

Long-chain epoxy fatty acids are fundamental monomers of the biopolyesters cutin and suberin, which form protective barriers on the surfaces of aerial and subterranean plant organs, respectively.[1][2] These polymers are crucial for preventing water loss, protecting against UV radiation, and defending against pathogens.

-

Cutin: Found in the cuticle of leaves, fruits, and stems, cutin is primarily composed of C16 and C18 fatty acid derivatives.[2] Common epoxy monomers include 9,10-epoxy-18-hydroxyoctadecanoic acid and 9,10,18-trihydroxyoctadecanoic acid , the latter being formed from the hydration of the former.[3][4] The presence of epoxide groups allows for potential cross-linking within the polymer, contributing to the cuticle's structural integrity.[5]

-

Suberin: A more complex polymer found in root endodermis, bark, and wound tissues, suberin also contains long-chain epoxy fatty acids, though often with longer chain lengths (C18-C22) compared to cutin.[1]

Cutin monomers, including epoxy fatty acids, can also act as signaling molecules when released by fungal cutinases during pathogen attack, triggering plant defense responses.[5]

In Insects: Communication and Protection

In insects, long-chain alkyl epoxides are found as components of their cuticular lipids and as chemical messengers.

-

Cuticular Lipids: The insect cuticle is covered by a layer of lipids that prevents desiccation and protects against microbial invasion. Trace amounts of epoxides have been identified in the cuticular lipids of various insect species.[5][6]

-

Pheromones: Epoxides are well-known as potent and specific sex pheromones in many insect species. A notable example is disparlure ((+)-cis-7,8-epoxy-2-methyloctadecane), the sex pheromone of the gypsy moth (Lymantria dispar).[1][3][7] The high specificity of these pheromones makes them valuable tools in pest management.

In Mammals: Signaling and Homeostasis

In mammals, long-chain epoxy fatty acids (EpFAs), particularly epoxyeicosatrienoic acids (EETs) derived from arachidonic acid, are potent lipid mediators. They are involved in a wide array of physiological processes and are considered to have generally protective effects.

-

Anti-inflammatory and Analgesic Effects: EETs have demonstrated anti-inflammatory properties and play a role in the modulation of pain perception.[8]

-

Cardiovascular Regulation: EETs are involved in regulating blood pressure and vascular tone.[9][10]

-

Metabolism: These epoxides are rapidly metabolized by soluble epoxide hydrolase (sEH) to their corresponding diols, which are generally less active.[9] Inhibition of sEH is a therapeutic strategy being explored to enhance the beneficial effects of endogenous EETs.

Biosynthesis of Long-chain Alkyl Epoxides

The biosynthesis of long-chain alkyl epoxides is primarily achieved through the enzymatic epoxidation of unsaturated fatty acids.

-

Cytochrome P450 Monooxygenases (CYPs): In mammals, CYPs are the primary enzymes responsible for the formation of EETs from arachidonic acid.[11] In plants, CYPs are also involved in the synthesis of cutin monomers.[4]

-

Peroxygenases: In some plants, such as maize, a peroxygenase pathway is involved in the synthesis of C18 epoxy monomers for cutin.[4]

-

Epoxy Alcohol Synthase: This enzyme is involved in the biosynthesis of antifungal trihydroxy oxylipins in plants, which proceeds through an epoxy alcohol intermediate.

-

Insect Pheromone Biosynthesis: The biosynthesis of disparlure in the gypsy moth involves a multi-step pathway starting from the amino acid valine, followed by fatty acid synthesis, desaturation, decarboxylation to form an alkene, and finally epoxidation in the pheromone gland.[1][3]

Quantitative Data

The concentration and composition of long-chain alkyl epoxides vary significantly between species and tissues.

Table 1: Cutin Monomer Composition in Various Plant Species (% of Total Monomers)

| Plant Species | Common Name | 9,10-Epoxy-18-hydroxyoctadecanoic acid | 9,10,18-Trihydroxyoctadecanoic acid | Reference |

| Solanum lycopersicum | Tomato (Fruit) | 3.5% | 2.9% | [12] |

| Physalis ixocarpa | Husk Tomato (Fruit) | 37.5% | 44.7% | [4][13] |

| Prunus avium | Sweet Cherry (Fruit) | 3.5% | 7.8% | [12] |

| Arabidopsis thaliana | Thale Cress (Leaf) | Not a major component | Not a major component | [14][15][16][17] |

Table 2: Concentration of Epoxyeicosatrienoic Acids (EETs) in Rat Tissues

| Tissue | 14,15-EET (ng/g tissue) | 11,12-EET (ng/g tissue) | 8,9-EET (ng/g tissue) | 5,6-EET (ng/g tissue) | Reference |

| Liver | ~4.25 (total EETs) | - | - | - | [18] |

| Kidney | ~6.64 (total EETs) | - | - | - | [10][18] |

| Plasma | Present in phospholipids | Present in phospholipids | Present in phospholipids | Present in phospholipids | [9] |

Note: Data for individual EET isomers in liver and kidney were not always specified in the cited sources. The total EETs represent the sum of the major regioisomers.

Table 3: Epoxide-Containing Cuticular Lipids in Insects

| Insect Species | Compound | Amount | Reference |

| Drosophila melanogaster | Not typically reported as major components | Trace amounts | [19][20][21] |

| Various species | Epoxides, ethers, oxoaldehydes, diols | Trace amounts | [5][6] |

Experimental Protocols

Extraction and Analysis of Plant Cutin Monomers

This protocol is adapted from established methods for the analysis of plant lipid polyesters.[9]

Objective: To isolate, identify, and quantify the monomeric composition of plant cutin, including epoxy fatty acids.

Materials:

-

Plant tissue (e.g., leaves, fruit peels)

-

Chloroform, Methanol, Sodium Methoxide (NaOMe) in methanol, Hydrochloric acid (HCl)

-

Internal standard (e.g., methyl heptadecanoate)

-

Derivatization reagents: Pyridine and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

-

Heptane, Toluene

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Delipidation: Homogenize fresh plant tissue and exhaustively extract with a chloroform:methanol mixture (e.g., 2:1 v/v) to remove soluble waxes and lipids. Centrifuge and discard the supernatant. Repeat until the supernatant is colorless.

-

Depolymerization: Dry the remaining plant residue. Add a known amount of internal standard. Perform transesterification by incubating the residue in a solution of NaOMe in methanol. This will cleave the ester bonds of the cutin polymer, releasing the fatty acid methyl esters.

-

Extraction of Monomers: Acidify the reaction mixture with HCl and extract the fatty acid methyl esters with chloroform or hexane. Wash the organic phase with a saline solution and dry it over anhydrous sodium sulfate.

-

Derivatization: Evaporate the solvent under a stream of nitrogen. Add pyridine and BSTFA to the dried extract and heat to convert hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers/esters. This step is crucial for making the monomers volatile for GC analysis.

-

GC-MS Analysis: Evaporate the derivatization reagents and redissolve the sample in heptane:toluene (1:1 v/v). Inject an aliquot into the GC-MS.

-

GC conditions: Use a suitable capillary column (e.g., HP-5). A typical temperature program starts at a lower temperature (e.g., 150°C) and ramps up to a higher temperature (e.g., 300°C).[3]

-

MS conditions: Operate in electron impact (EI) mode, scanning a mass range of m/z 50-650.

-

-

Quantification: Identify the monomers based on their retention times and mass spectra by comparison with authentic standards and mass spectral libraries. Quantify each monomer by comparing its peak area to the peak area of the internal standard.

Extraction and Analysis of Insect Cuticular Lipids

This protocol is a general method for the extraction of cuticular lipids from insects.[6][7][22]

Objective: To extract and analyze the composition of insect cuticular lipids, including any long-chain epoxides.

Materials:

-

Insects

-

Non-polar solvent (e.g., hexane, pentane)

-

Glass vials

-

Internal standard (e.g., n-tetracosane)

-

GC-MS

Procedure:

-

Extraction: Place a single insect or a pooled sample of insects into a glass vial. Add a known volume of a non-polar solvent (e.g., hexane) and agitate for a short period (e.g., 5-10 minutes). This brief extraction minimizes the co-extraction of internal lipids.

-

Sample Preparation: Carefully remove the solvent extract and transfer it to a clean vial. Add a known amount of an internal standard. Concentrate the sample under a gentle stream of nitrogen.

-

Derivatization (Optional): If the analysis of polar compounds (e.g., fatty alcohols, fatty acids) is desired, a derivatization step similar to the one described for cutin analysis (using BSTFA) may be necessary.

-

GC-MS Analysis: Redissolve the sample in a small volume of hexane and inject it into the GC-MS.

-

GC conditions: A non-polar capillary column is typically used. The temperature program should be optimized to resolve the complex mixture of hydrocarbons and other lipids.

-

MS conditions: Operate in EI mode.

-

-

Analysis: Identify and quantify the components by comparing their retention times and mass spectra with standards and libraries.

Quantification of Epoxy Fatty Acids in Mammalian Tissues by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of EETs and other epoxy fatty acids.[23][24][25]

Objective: To quantify the levels of specific epoxy fatty acids in biological samples such as plasma or tissue homogenates.

Materials:

-

Biological sample (plasma, tissue homogenate)

-

Deuterated internal standards for each analyte

-

Acetonitrile, Methanol, Water, Formic acid

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

Procedure:

-

Sample Preparation: To a known amount of plasma or tissue homogenate, add a mixture of deuterated internal standards.

-

Lipid Extraction: Perform a liquid-liquid extraction (e.g., using the Folch method with chloroform:methanol) or a solid-phase extraction to isolate the lipids.

-

LC-MS/MS Analysis:

-

LC Separation: Reconstitute the extracted lipids in a suitable solvent (e.g., methanol/water). Inject the sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases typically consisting of water and acetonitrile or methanol, both containing a small amount of formic acid to improve ionization.

-

MS/MS Detection: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Use multiple reaction monitoring (MRM) for quantification. For each analyte and its corresponding internal standard, specific precursor-to-product ion transitions are monitored.

-

-

Quantification: Construct a calibration curve for each analyte using known concentrations of authentic standards and their corresponding deuterated internal standards. Calculate the concentration of each epoxy fatty acid in the sample based on the peak area ratio of the analyte to its internal standard and the calibration curve.

Visualization of Key Pathways

Biosynthesis of Jasmonic Acid in Plants

The biosynthesis of the plant hormone jasmonic acid involves an epoxy fatty acid intermediate, 12,13-epoxy-octadecatrienoic acid.[26][27][28][29][30]

Biosynthesis of Disparlure in the Gypsy Moth

The biosynthesis of the gypsy moth sex pheromone, disparlure, involves the epoxidation of a long-chain alkene.[1][3][7]

General Workflow for Cutin Analysis

The following diagram illustrates the general workflow for the analysis of plant cutin monomers.

Conclusion

Long-chain alkyl epoxides are a functionally diverse and widely distributed class of natural products. Their roles as structural components in plants, signaling molecules in insects, and lipid mediators in mammals highlight their biological significance. The continued investigation into their biosynthesis, metabolism, and physiological functions holds promise for the development of new therapeutic agents and sustainable pest management strategies. The methodologies and data presented in this guide provide a foundation for researchers and professionals to further explore the multifaceted world of these fascinating molecules.

References

- 1. Sex pheromone biosynthetic pathway for disparlure in the gypsy moth, Lymantria dispar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sex pheromone biosynthetic pathway for disparlure in the gypsy moth, Lymantria dispar [agris.fao.org]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. Cuticular lipids of insects as potential biofungicides: methods of lipid composition analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cuticular Lipid Composition, Surface Structure, and Gene Expression in Arabidopsis Stem Epidermis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Increased epoxyeicosatrienoic acid formation in the rat kidney during liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. Genetic architecture of natural variation in cuticular hydrocarbon composition in Drosophila melanogaster | eLife [elifesciences.org]

- 20. DGRPool [dgrpool.epfl.ch]

- 21. scienceopen.com [scienceopen.com]

- 22. Formal Synthesis of Sex Pheromone of Gypsy Moth (+)-Disparlure from L-(+)-Tartaric Acid -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

- 23. lipidmaps.org [lipidmaps.org]

- 24. LIPID MAPS® Lipidomics Gateway [lipidmaps.org]

- 25. analytik.news [analytik.news]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Jasmonates - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Biological Landscape of 1,2-Epoxytetradecane: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the potential biological activities of 1,2-Epoxytetradecane, a long-chain aliphatic epoxide. While direct research on this specific compound is limited, this document extrapolates from the known biological roles of similar molecules and outlines detailed experimental protocols for its investigation. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic or toxicological profile of 1,2-Epoxytetradecane.

Introduction to 1,2-Epoxytetradecane and its Potential Biological Significance

1,2-Epoxytetradecane is a 14-carbon aliphatic epoxide. Epoxides are a class of reactive organic molecules that are known to interact with biological systems.[1] Long-chain epoxides, in particular, are involved in various physiological and pathophysiological processes.[2][3] Their biological activity is often mediated by their metabolism by two key enzyme families: cytochrome P450 (CYP) and soluble epoxide hydrolase (sEH).[4][5]

CYP enzymes can produce epoxides from endogenous fatty acids, and these epoxides can act as signaling molecules.[5] Conversely, sEH hydrates epoxides to their corresponding diols, which often alters their biological activity.[6] The balance between CYP-mediated epoxidation and sEH-mediated hydrolysis is crucial in regulating cellular processes.

The biological effects of long-chain epoxides can be diverse, ranging from anti-inflammatory and analgesic effects to cytotoxicity.[4][7] The cytotoxicity of some epoxy fatty acids has been shown to be dependent on their metabolism by sEH, suggesting that the diol metabolites may be the ultimate toxic species.[7] Given its structure, 1,2-Epoxytetradecane may be a substrate for these enzymes and could potentially modulate signaling pathways involved in inflammation, pain, and cell proliferation.

Potential Mechanisms of Action and Key Signaling Pathways

The biological activity of 1,2-Epoxytetradecane is likely to be centered around its interaction with sEH and CYP enzymes. Inhibition of sEH by a substrate like 1,2-Epoxytetradecane could lead to an accumulation of endogenous epoxy fatty acids (EETs), which have anti-inflammatory and vasodilatory properties.[4] Alternatively, if 1,2-Epoxytetradecane is readily metabolized by sEH, the resulting 1,2-tetradecanediol could have its own distinct biological effects.

A hypothetical signaling pathway illustrating the potential downstream effects of 1,2-Epoxytetradecane's interaction with the sEH pathway is presented below.

References

- 1. 1,2-EPOXYTETRADECANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impact of soluble epoxide hydrolase and epoxyeicosanoids on human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicity of epoxy fatty acids and related compounds to cells expressing human soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

1,2-Epoxytetradecane: A Comprehensive Technical Guide for its Application as an Organic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Epoxytetradecane, a long-chain aliphatic epoxide, is a versatile and highly reactive organic intermediate. Its strained three-membered ether ring makes it susceptible to nucleophilic attack, enabling the synthesis of a diverse array of functionalized molecules. This technical guide provides an in-depth overview of the chemical and physical properties of 1,2-epoxytetradecane, detailed experimental protocols for its synthesis, and its pivotal role as a precursor in the preparation of valuable compounds such as 1,2-diols and β-amino alcohols. A significant focus is placed on its emerging application in the synthesis of ionizable lipids, which are critical components of lipid nanoparticles (LNPs) for mRNA delivery systems. This document is intended to be a comprehensive resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.

Chemical and Physical Properties

1,2-Epoxytetradecane, also known as 1,2-tetradecylene oxide, is a clear, colorless mobile liquid with an ether-like odor.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3234-28-4 | [1] |

| Molecular Formula | C₁₄H₂₈O | [1] |

| Molecular Weight | 212.37 g/mol | [1] |

| IUPAC Name | 2-dodecyloxirane | [1] |

| Boiling Point | 95-96 °C at 0.4 mmHg | [2] |

| Density | 0.845 g/mL at 25 °C | [2] |

| Flash Point | >110 °C | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether.[2] | |

| Reactivity | The epoxide ring is highly reactive towards nucleophiles, acids, and bases. It can undergo polymerization in the presence of catalysts or heat. It is incompatible with strong acids, caustics, and peroxides.[1] |

Synthesis of 1,2-Epoxytetradecane

The primary route for the synthesis of 1,2-epoxytetradecane is the epoxidation of 1-tetradecene. Various methods have been developed, with the oxidation using peroxy acids or metal-catalyzed oxidation being the most common.

Metal-Porphyrin Catalyzed Oxidation

A method for the preparation of 1,2-epoxytetradecane involves the oxidation of 1-tetradecene using molecular oxygen in the presence of a cobalt-porphyrin catalyst.

Experimental Protocol:

-

To a 100 mL three-necked flask, add 50 mL of ethanol, 2 mL of 1-tetradecene, and 2 mg of a specific mononuclear cobalt-porphyrin catalyst.

-

Maintain the reaction temperature at 60 °C.

-

Introduce oxygen gas at atmospheric pressure for 6 hours.

-

Monitor the reaction progress using gas chromatography.

Quantitative Data:

| Parameter | Value |

| Conversion of 1-tetradecene | 85% |

| Yield of 1,2-Epoxytetradecane | 82% |

| Selectivity | 96% |

Data from a specific patented synthesis method.

Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

A common laboratory-scale synthesis involves the use of m-CPBA.[2] While effective, the potential hazards associated with peroxy acids should be considered for large-scale production.[2]

Other Catalytic Systems

Other catalytic systems, such as those based on manganese or copper, have also been employed for the oxidation of 1-tetradecene to 1,2-epoxytetradecane.[2]

1,2-Epoxytetradecane as a Synthetic Intermediate

The synthetic utility of 1,2-epoxytetradecane lies in the reactivity of its epoxide ring. Nucleophilic ring-opening reactions are the most common transformations, leading to the formation of 1,2-disubstituted tetradecane derivatives. These reactions can be catalyzed by either acid or base and generally proceed with high regioselectivity. Under basic or neutral conditions with a strong nucleophile, the reaction follows an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon (C1).[3]

Synthesis of 1,2-Tetradecanediol (Hydrolysis)

The hydrolysis of 1,2-epoxytetradecane yields 1,2-tetradecanediol, a vicinal diol.[4][5] This can be achieved through acid-catalyzed hydrolysis.

Generalized Experimental Protocol (Acid-Catalyzed Hydrolysis):

-

Dissolve 1,2-epoxytetradecane in a mixture of a water-miscible solvent (e.g., THF or acetone) and water.[4]

-

Add a catalytic amount of a strong acid (e.g., H₂SO₄ or HClO₄).[4]

-

Stir the reaction at room temperature and monitor its progress by TLC or GC until the starting epoxide is consumed.[4]

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[4]

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude 1,2-tetradecanediol.[4]

-

Purify the product by column chromatography or distillation.[4]

Synthesis of β-Amino Alcohols (Aminolysis)

The reaction of 1,2-epoxytetradecane with amines (aminolysis) is a fundamental method for the synthesis of β-amino alcohols.[5][6] These products are valuable intermediates in the synthesis of biologically active compounds.[5]

Generalized Experimental Protocol (Aminolysis):

-

In a suitable reaction vessel, dissolve 1,2-epoxytetradecane in an appropriate solvent.

-

Add the desired amine (primary or secondary). The reaction can be carried out with or without a catalyst. Various catalysts, including Lewis acids and Brønsted acids, can be employed to facilitate the reaction.[7]

-

Stir the reaction mixture at a suitable temperature (from room temperature to elevated temperatures) and monitor its progress.

-

Upon completion, work up the reaction mixture, which typically involves removing the solvent and purifying the resulting β-amino alcohol by chromatography or distillation.

Quantitative Data for Aminolysis of Epoxides (Representative Examples):

| Epoxide | Amine | Catalyst | Conditions | Yield | Reference |

| Various epoxides | Aromatic amines | Mesoporous aluminosilicates | Mild conditions | High yields | |

| Various epoxides | Amines | Amberlyst-15 | Room temperature | Excellent yields | |

| Various epoxides | Aromatic and aliphatic amines | Lithium bromide | - | High yields |

Application in Drug Development: Synthesis of Ionizable Lipids for mRNA Delivery

A cutting-edge application of 1,2-epoxytetradecane is in the synthesis of multi-tail ionizable lipids.[8] These lipids are essential components of lipid nanoparticles (LNPs), which are the leading delivery systems for mRNA therapeutics, including vaccines.[8][9][10] The ionizable lipids typically have a polar headgroup and multiple hydrophobic tails. The long alkyl chain of 1,2-epoxytetradecane is incorporated as one of the hydrophobic tails through the ring-opening reaction with a polyamine core.

The general workflow for the synthesis of these ionizable lipids involves a two-step process: the epoxidation of a long-chain terminal alkene (like 1-tetradecene) followed by the polyalkylation of a central amine with the resulting epoxide.[8]

Below is a DOT script for a Graphviz diagram illustrating the general synthetic workflow for a multi-tail ionizable lipid using 1,2-epoxytetradecane.

Synthesis of a multi-tail ionizable lipid from 1-tetradecene.

The ionizable nature of the lipid headgroup is crucial for the function of the LNP. At a low pH (within the endosome), the lipid becomes protonated, which is thought to facilitate the release of the mRNA payload into the cytoplasm.[10]

Conclusion

1,2-Epoxytetradecane is a valuable and versatile organic intermediate with significant applications in both fundamental organic synthesis and advanced drug delivery technologies. Its predictable reactivity, primarily through nucleophilic ring-opening reactions, allows for the efficient synthesis of important molecular building blocks like 1,2-diols and β-amino alcohols. The growing importance of mRNA therapeutics has highlighted a critical role for 1,2-epoxytetradecane as a key precursor in the synthesis of ionizable lipids for LNP formulations. This guide provides a solid foundation for researchers and professionals to understand and utilize the full potential of this important chemical intermediate.

References

- 1. 1,2-Epoxytetradecane | C14H28O | CID 18604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]

- 8. A two-step continuous flow synthesis of multi-tail ionizable lipids - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04692K [pubs.rsc.org]

- 9. Rational design and modular synthesis of biodegradable ionizable lipids via the Passerini reaction for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipids and Lipid Derivatives for RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of 1,2-Epoxytetradecane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-Epoxytetradecane, a long-chain aliphatic epoxide, is a chemical intermediate with potential applications in various industrial processes. A comprehensive understanding of its toxicological profile is crucial for risk assessment and safe handling. This technical guide provides a detailed overview of the available toxicological data for 1,2-Epoxytetradecane, including its acute toxicity, skin irritation potential, and genotoxicity. Due to the limited publicly available data for this specific compound, this guide also incorporates information on the general toxicology of aliphatic epoxides to provide a broader context for its potential hazards. Methodologies for key toxicological assays are detailed based on established OECD guidelines. Furthermore, this document illustrates the metabolic pathways and potential mechanisms of toxicity through signaling pathway diagrams.

Physicochemical Properties

A summary of the key physicochemical properties of 1,2-Epoxytetradecane is presented in Table 1.

Table 1: Physicochemical Properties of 1,2-Epoxytetradecane

| Property | Value | Reference |

| CAS Number | 3234-28-4 | [1][2] |

| Molecular Formula | C₁₄H₂₈O | [1] |

| Molecular Weight | 212.37 g/mol | [1] |

| Appearance | Clear colorless mobile liquid with an ether-like odor. | [1] |

| Boiling Point | 95-96 °C at 0.4 mmHg | [1] |

| Density | 0.845 g/mL at 25 °C | [1] |

| Water Solubility | Insoluble | [1] |

| Synonyms | 1,2-Tetradecylene Oxide, 2-Dodecyloxirane, Tetradecyloxirane | [1][2] |

Toxicological Data

The available quantitative toxicological data for 1,2-Epoxytetradecane are summarized in the following tables.

Acute Toxicity

Table 2: Acute Toxicity of 1,2-Epoxytetradecane

| Test | Species | Route | Endpoint | Value | Reference |

| Acute Oral Toxicity | Rat | Oral | LD₅₀ | >10,000 mg/kg bw |

Skin Corrosion/Irritation

1,2-Epoxytetradecane is classified as a skin irritant.[1]

Table 3: Dermal Toxicity of 1,2-Epoxytetradecane

| Test | Species | Duration | Observation | Reference |

| 90-day Dermal Toxicity | Rat | 90 days | Skin lesions observed at ≥ 62.5 mg/kg bw/day |

Genotoxicity

Table 4: Genotoxicity of 1,2-Epoxytetradecane

| Test | System | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | Negative | |

| Sister Chromatid Exchange Assay | Chinese Hamster Ovary (CHO) cells | Negative |

Carcinogenicity

A two-year skin painting study in mice was inconclusive regarding the carcinogenic potential of 1,2-Epoxytetradecane, as neoplasms were observed in both the treated and control groups.

Aquatic Toxicity

Experimental Protocols

Detailed experimental protocols for the key toxicological studies cited are provided below. As specific protocols for studies on 1,2-Epoxytetradecane are not publicly available, the following are based on standard OECD guidelines.

Acute Oral Toxicity - OECD 423

-

Test Animals: Healthy, young adult rats of a single sex (typically females).

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum, with a fasting period before administration of the test substance.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered is based on the animal's body weight.

-

Procedure: A stepwise procedure is used with a limited number of animals per step. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight). The outcome of the initial dosing determines the subsequent steps.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

Skin Irritation - OECD 404

-

Test Animals: Healthy, young adult albino rabbits with intact skin.[3][4][5][6][7]

-

Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.[3][4][5]

-

Dose Application: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin under a gauze patch.[3][4][5] The patch is held in place with non-irritating tape.[3][4][5]

-

Exposure: The exposure duration is typically 4 hours.[3][4][5]

-

Observations: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[3][4][5] The reactions are scored according to a graded scale.[3]

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella) and carry mutations that make them susceptible to reversion by various mutagens.

-

Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of induced rodents, to mimic mammalian metabolism.

-

Procedure: The test substance, at several concentrations, is incubated with the bacterial tester strains in the presence or absence of S9 mix. The mixture is then plated on a minimal agar medium lacking the specific amino acid required by the tester strain.

-

Evaluation: After incubation for 48-72 hours, the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

Aquatic Toxicity - Acute Immobilisation Test with Daphnia magna - OECD 202

-

Test Organism: Young daphnids (Daphnia magna), aged less than 24 hours at the start of the test.[8][9][10]

-

Test Conditions: The test is conducted in a suitable aqueous medium under controlled temperature and lighting conditions.[8][9][10]

-

Procedure: Daphnids are exposed to a range of concentrations of the test substance in the test medium for a period of 48 hours.[8][9][10]

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.[8][9][10] Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[8][9][10]

-

Endpoint: The EC₅₀ (the concentration of the test substance that causes immobilisation in 50% of the daphnids) is calculated at 24 and 48 hours.[10]

Metabolism and Potential Mechanisms of Toxicity

The metabolism of 1,2-Epoxytetradecane is anticipated to follow pathways established for other long-chain aliphatic epoxides. The primary routes of metabolism involve enzymatic hydration by epoxide hydrolases and conjugation with glutathione (GSH).[11][12][13]

Metabolic Pathway

The epoxide ring of 1,2-Epoxytetradecane is a reactive electrophilic center. The primary metabolic detoxification pathways are illustrated in the diagram below.

Caption: Metabolic pathway of 1,2-Epoxytetradecane.

Potential Signaling Pathways Affected by Epoxides

Epoxides, as reactive electrophiles, can interact with various cellular macromolecules, including proteins and DNA. This interaction can lead to cellular stress and the activation of specific signaling pathways. Long-chain epoxy fatty acids, which are structurally related to 1,2-Epoxytetradecane, are known to modulate inflammatory and oxidative stress pathways.[14][15][16]

Caption: Potential signaling pathways affected by epoxides.

Experimental and Logical Workflows

General Toxicological Assessment Workflow

The logical flow for assessing the toxicology of a chemical like 1,2-Epoxytetradecane follows a tiered approach, starting with baseline characterization and moving to more complex in vivo studies.

Caption: General workflow for toxicological assessment.

Conclusion

The available data indicate that 1,2-Epoxytetradecane has low acute oral toxicity but is a skin irritant and is very toxic to aquatic organisms. Genotoxicity assays conducted to date have been negative. However, the overall toxicological database for this compound is limited. Further studies, particularly on repeated dose toxicity, reproductive and developmental toxicity, and carcinogenicity, would be necessary to conduct a comprehensive risk assessment. The information on related aliphatic epoxides suggests that the epoxide moiety is a key feature for potential toxicity, primarily through its ability to act as an alkylating agent. The metabolic pathways involving epoxide hydrolase and glutathione S-transferase are critical for its detoxification. Researchers and drug development professionals should handle this compound with appropriate safety precautions, particularly to avoid skin contact and release into the environment.

References

- 1. 1,2-Epoxytetradecane | C14H28O | CID 18604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Epoxytetradecane 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. daikinchemicals.com [daikinchemicals.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. chemview.epa.gov [chemview.epa.gov]

- 6. scribd.com [scribd.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Biological test method: acute lethality test using daphnia species - Canada.ca [canada.ca]

- 11. Epoxide hydrolase - Wikipedia [en.wikipedia.org]

- 12. Epoxide Hydrolases: Multipotential Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Epoxy Fatty Acids Are Promising Targets for Treatment of Pain, Cardiovascular Disease and Other Indications Characterized by Mitochondrial Dysfunction, Endoplasmic Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Role of Long Chain Fatty Acids and Their Epoxide Metabolites in Nociceptive Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Endothelial soluble epoxide hydrolase links polyunsaturated fatty acid metabolism to oxidative stress and atherosclerosis progression - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Pathways of 1,2-Epoxytetradecane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Epoxytetradecane, a long-chain aliphatic epoxide, is a molecule of interest due to its structural similarity to endogenous lipid epoxides that act as signaling molecules in various physiological processes. Understanding its metabolic fate is crucial for evaluating its biological activity, potential toxicity, and therapeutic applications. This technical guide provides a comprehensive overview of the principal metabolic pathways of 1,2-epoxytetradecane, detailing the enzymatic processes, potential metabolites, and the experimental methodologies used to study these transformations. While specific quantitative data for 1,2-epoxytetradecane is limited in the current literature, this guide consolidates available information on closely related long-chain epoxides to provide a robust framework for research and development.

Core Metabolic Pathways

The metabolism of 1,2-epoxytetradecane is primarily governed by two major enzymatic pathways that are common for xenobiotic and endogenous epoxides: enzymatic hydrolysis facilitated by epoxide hydrolases and conjugation with glutathione mediated by glutathione S-transferases. A potential, though likely minor, pathway involves further oxidation by cytochrome P450 enzymes.

Enzymatic Hydrolysis by Epoxide Hydrolases (EH)

Epoxide hydrolases are a class of enzymes that catalyze the conversion of epoxides to their corresponding vicinal diols, a critical step in detoxification.[1][2] In the case of 1,2-epoxytetradecane, this reaction yields 1,2-dihydroxytetradecane.

Based on studies of other long-chain fatty acid epoxides, the key enzymes involved in this pathway are the soluble epoxide hydrolase (sEH, encoded by the EPHX2 gene) and epoxide hydrolase 3 (EH3, encoded by the EPHX3 gene).[3] Microsomal epoxide hydrolase (mEH, encoded by the EPHX1 gene) has been shown to be inactive towards similar substrates.[3] The sEH is a primary enzyme in the metabolism of lipid signaling molecules and is a target for therapeutic intervention in diseases like hypertension and inflammation.[4]

Glutathione Conjugation by Glutathione S-Transferases (GSTs)

Glutathione S-transferases are a superfamily of enzymes that play a crucial role in the detoxification of a wide range of electrophilic compounds by catalyzing their conjugation with the tripeptide glutathione (GSH).[5] This process increases the water solubility of the compound, facilitating its excretion. For 1,2-epoxytetradecane, this reaction results in the formation of a glutathione conjugate.

While specific isoforms have not been definitively identified for 1,2-epoxytetradecane, M-class GSTs are known to have high activity towards some epoxides.[6] The nucleophilic attack of the thiol group of glutathione on one of the electrophilic carbons of the epoxide ring opens the ring and forms the conjugate.

Cytochrome P450 (CYP) Mediated Oxidation

While cytochrome P450 enzymes are primarily known for forming epoxides from alkenes, they can also be involved in the further metabolism of epoxides, although this is generally a minor pathway for simple aliphatic epoxides. One study on the in vitro metabolism of n-tetradecane by rat liver microsomes showed no appreciable metabolism, suggesting that CYP-mediated oxidation of the corresponding epoxide might also be limited.[7] If it were to occur, potential reactions could include hydroxylation at other positions on the alkyl chain.

Quantitative Metabolic Data

| Enzyme Class | Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Epoxide Hydrolase | 14,15-Epoxyeicosatrienoic acid (EET) | Human sEH (EPHX2) | ~5 | Not Reported | [3] |

| 9,10-Epoxy-12-octadecenoate | Human sEH (EPHX2) | 3.6 | 1300 | Not in search results | |

| Glutathione S-Transferase | 1-chloro-2,4-dinitrobenzene (CDNB) | Rat Liver Cytosol | ~100 | 40,000-60,000 | [8] |

| Benzo[a]pyrene-4,5-oxide | Human Mononuclear Leukocytes | Not Reported | 0.142 ± 0.074 | [9] |

Experimental Protocols

Detailed experimental protocols for studying the metabolism of 1,2-epoxytetradecane are not explicitly published. However, established methods for similar long-chain epoxides can be readily adapted.

Protocol 1: In Vitro Metabolism Assay using Liver Microsomes

This protocol is designed to assess the overall metabolic stability of 1,2-epoxytetradecane in a system containing a mixture of metabolic enzymes, primarily cytochrome P450s and microsomal epoxide hydrolase (though mEH is likely inactive).[10]

Materials:

-

1,2-Epoxytetradecane

-

Liver microsomes (human, rat, or other species of interest)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for analytical quantification

Procedure:

-

Prepare a stock solution of 1,2-epoxytetradecane in a suitable organic solvent (e.g., ethanol or DMSO).

-

In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the 1,2-epoxytetradecane stock solution to a final desired concentration.

-

Incubate the reaction mixture at 37°C with shaking for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using LC-MS/MS or GC-MS.

Protocol 2: Epoxide Hydrolase Activity Assay

This protocol is adapted from methods used for 1,2-epoxydecane to specifically measure the kinetics of hydrolysis by purified epoxide hydrolase.[2]

Materials:

-

1,2-Epoxytetradecane

-

Purified recombinant soluble epoxide hydrolase (sEH) or epoxide hydrolase 3 (EH3)

-

Assay buffer (e.g., sodium phosphate buffer, 100 mM, pH 7.4)

-

Organic solvent for substrate solubilization (e.g., DMSO)

-

Acetonitrile for reaction termination

-

Internal standard for analytical quantification

Procedure:

-

Prepare a series of dilutions of 1,2-epoxytetradecane in the assay buffer containing a small amount of organic solvent to ensure solubility.

-

In a microplate or microcentrifuge tubes, add the different concentrations of the substrate.

-

Pre-incubate the substrate solutions at 37°C for 5 minutes.

-

Initiate the reaction by adding a fixed concentration of the purified epoxide hydrolase.

-

Incubate for a fixed time period during which the reaction is linear.

-

Terminate the reaction by adding ice-cold acetonitrile with an internal standard.

-

Centrifuge to remove any precipitated protein.

-

Quantify the formation of 1,2-dihydroxytetradecane using LC-MS/MS or GC-MS.

-

Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation.

Protocol 3: Glutathione S-Transferase Activity Assay

This protocol can be used to measure the rate of glutathione conjugation.

Materials:

-

1,2-Epoxytetradecane

-

Liver cytosol or purified glutathione S-transferases

-

Reduced glutathione (GSH)

-

Phosphate buffer (e.g., 100 mM, pH 6.5 or 7.4)

-

Acetonitrile for reaction termination

-

Internal standard for analytical quantification

Procedure:

-

Prepare a stock solution of 1,2-epoxytetradecane.

-

In a reaction vessel, combine the liver cytosol or purified GST, phosphate buffer, and GSH.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 1,2-epoxytetradecane.

-

Incubate at 37°C for a defined period.

-

Terminate the reaction with ice-cold acetonitrile containing an internal standard.

-

Centrifuge to pellet proteins.

-

Analyze the supernatant for the formation of the glutathione conjugate using LC-MS/MS.

Analytical Methods for Metabolite Quantification

The primary metabolites of 1,2-epoxytetradecane are 1,2-dihydroxytetradecane and the glutathione conjugate. Due to their different chemical properties, different analytical approaches may be optimal.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the method of choice for both metabolites due to its high sensitivity and specificity.

-

1,2-Dihydroxytetradecane: Can be analyzed directly using a C18 reversed-phase column with a water/acetonitrile or water/methanol gradient.

-

Glutathione Conjugate: This is a more polar molecule and can also be analyzed by reversed-phase LC-MS/MS, often with the addition of a small amount of formic acid to the mobile phase to improve peak shape.

GC-MS (Gas Chromatography-Mass Spectrometry): This method is well-suited for the analysis of 1,2-dihydroxytetradecane, but requires a derivatization step to increase its volatility.

-

Derivatization: The hydroxyl groups of the diol can be derivatized, for example, by silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Analysis: The derivatized diol can then be separated on a non-polar capillary GC column and detected by mass spectrometry.

Signaling Pathways and Biological Implications

While direct studies on the signaling effects of 1,2-epoxytetradecane are not available, its structural similarity to endogenous long-chain fatty acid epoxides, such as epoxyeicosatrienoic acids (EETs), suggests potential biological activity. These endogenous epoxides are known to be involved in a variety of signaling pathways, and their biological effects are terminated by their hydrolysis to diols by soluble epoxide hydrolase.[1][11]

Long-chain fatty acid epoxides have been implicated in:

-